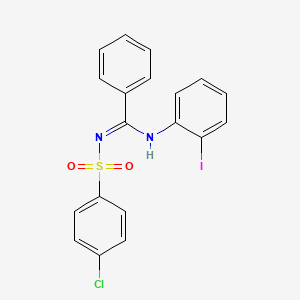

N'-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzenecarboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N’-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzenecarboximidamide is a complex organic compound that features a combination of sulfonyl, iodophenyl, and benzenecarboximidamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzenecarboximidamide typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of 4-chlorobenzenesulfonyl chloride: This can be achieved by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.

Reaction with 2-iodoaniline: The 4-chlorobenzenesulfonyl chloride can then be reacted with 2-iodoaniline to form N-(2-iodophenyl)-4-chlorobenzenesulfonamide.

Formation of benzenecarboximidamide: This intermediate can be further reacted with benzenecarboximidamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N’-(4-Chlorbenzolsulfonyl)-N-(2-Iodphenyl)benzolcarboximidamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Iodatom kann durch andere Nucleophile substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Sulfonyl- und Carboximidamidgruppen können an Redoxreaktionen teilnehmen.

Kupplungsreaktionen: Die aromatischen Ringe können Kupplungsreaktionen mit anderen aromatischen Verbindungen eingehen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine, Thiole und Alkoxide.

Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise würde die Substitution des Iodatoms durch ein Amin ein Amin-Derivat der ursprünglichen Verbindung ergeben.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Es könnte als Baustein für die Synthese pharmazeutischer Verbindungen verwendet werden.

Organische Synthese: Die Verbindung kann als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle dienen.

Materialwissenschaften: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden.

Wirkmechanismus

Der Wirkungsmechanismus von N’-(4-Chlorbenzolsulfonyl)-N-(2-Iodphenyl)benzolcarboximidamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie könnte es mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten molekularen Zielstrukturen und Signalwege müssten durch experimentelle Studien aufgeklärt werden.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

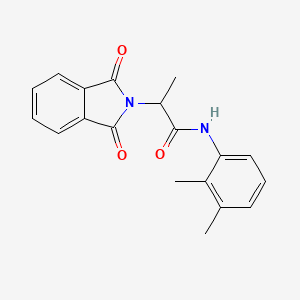

- N-(4-Chlorbenzolsulfonyl)-N-(2-Iodphenyl)acetamid

- N-(4-Chlorbenzolsulfonyl)-N-(2-Iodphenyl)benzamid

Einzigartigkeit

N’-(4-Chlorbenzolsulfonyl)-N-(2-Iodphenyl)benzolcarboximidamid ist aufgrund des Vorhandenseins sowohl von Sulfonyl- als auch von Carboximidamidgruppen einzigartig, die im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische und physikalische Eigenschaften verleihen können. Diese Einzigartigkeit kann in ihren Anwendungen in verschiedenen Bereichen genutzt werden.

Eigenschaften

Molekularformel |

C19H14ClIN2O2S |

|---|---|

Molekulargewicht |

496.7 g/mol |

IUPAC-Name |

N'-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide |

InChI |

InChI=1S/C19H14ClIN2O2S/c20-15-10-12-16(13-11-15)26(24,25)23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)21/h1-13H,(H,22,23) |

InChI-Schlüssel |

PFAISBFFNSFUQK-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC=CC=C3I |

Kanonische SMILES |

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11692522.png)

![2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11692527.png)

![N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B11692540.png)

![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11692543.png)

![(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692551.png)

![3-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide](/img/structure/B11692556.png)

![5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11692559.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11692576.png)

![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11692579.png)

![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11692586.png)

![2-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4,5-difluorobenzamide](/img/structure/B11692592.png)